molecular formula C23H28FN3 B14789924 N-(3-Fluorobenzyl)-2,6',7'-trimethyl-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine

N-(3-Fluorobenzyl)-2,6',7'-trimethyl-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine

Cat. No.: B14789924
M. Wt: 365.5 g/mol
InChI Key: HOGDAALMNKBCQJ-UHFFFAOYSA-N
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Description

N-(3-Fluorobenzyl)-2,6’,7’-trimethyl-1’H-spiro[cyclohexane-1,2’-quinoxalin]-3’-amine is a complex organic compound characterized by its unique spiro structure This compound features a quinoxaline ring fused with a cyclohexane ring, and a fluorobenzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluorobenzyl)-2,6’,7’-trimethyl-1’H-spiro[cyclohexane-1,2’-quinoxalin]-3’-amine typically involves multiple steps, starting with the preparation of the quinoxaline core This can be achieved through the condensation of an o-phenylenediamine derivative with a diketone The spirocyclohexane structure is then introduced via a cyclization reaction

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluorobenzyl)-2,6’,7’-trimethyl-1’H-spiro[cyclohexane-1,2’-quinoxalin]-3’-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under mild heating conditions.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Fluorobenzyl)-2,6’,7’-trimethyl-1’H-spiro[cyclohexane-1,2’-quinoxalin]-3’-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-Fluorobenzyl)-2,6’,7’-trimethyl-1’H-spiro[cyclohexane-1,2’-quinoxalin]-3’-amine involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain enzymes or receptors, while the quinoxaline core can participate in electron transfer processes. The spiro structure contributes to the compound’s stability and bioavailability, making it a promising candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Fluorobenzyl)-2,6-dimethylquinoxaline: Lacks the spirocyclohexane structure, resulting in different chemical properties.

    2,3-Dimethylquinoxaline: Does not contain the fluorobenzyl group, leading to reduced binding affinity and different reactivity.

    3-Fluorobenzylamine: Simpler structure with different applications and reactivity.

Uniqueness

N-(3-Fluorobenzyl)-2,6’,7’-trimethyl-1’H-spiro[cyclohexane-1,2’-quinoxalin]-3’-amine is unique due to its spiro structure, which imparts distinct steric and electronic properties. The combination of the fluorobenzyl group and the quinoxaline core enhances its potential for various applications, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C23H28FN3

Molecular Weight

365.5 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-2',6,7-trimethylspiro[1,4-dihydroquinoxaline-3,1'-cyclohexane]-2-imine

InChI

InChI=1S/C23H28FN3/c1-15-11-20-21(12-16(15)2)27-23(10-5-4-7-17(23)3)22(26-20)25-14-18-8-6-9-19(24)13-18/h6,8-9,11-13,17,27H,4-5,7,10,14H2,1-3H3,(H,25,26)

InChI Key

HOGDAALMNKBCQJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC12C(=NCC3=CC(=CC=C3)F)NC4=C(N2)C=C(C(=C4)C)C

Origin of Product

United States

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